Cas no 58088-49-6 (2-Pyridinemethanamine, α-2-thienyl-)

2-Pyridinemethanamine, α-2-thienyl- 化学的及び物理的性質
名前と識別子
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- 2-Pyridinemethanamine, α-2-thienyl-
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- インチ: 1S/C10H10N2S/c11-10(9-5-3-7-13-9)8-4-1-2-6-12-8/h1-7,10H,11H2
- InChIKey: UNWCCCQRNJNHAJ-UHFFFAOYSA-N
- ほほえんだ: C1(C(C2SC=CC=2)N)=NC=CC=C1
じっけんとくせい
- 密度みつど: 1.219±0.06 g/cm3(Predicted)
- ふってん: 127-132 °C(Press: 0.07 Torr)
- 酸性度係数(pKa): 7.48±0.39(Predicted)
2-Pyridinemethanamine, α-2-thienyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-646528-10.0g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 10g |
$3131.0 | 2023-05-30 | ||
Enamine | EN300-646528-0.5g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.5g |
$699.0 | 2023-05-30 | ||
Enamine | EN300-646528-0.25g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.25g |
$670.0 | 2023-05-30 | ||
Enamine | EN300-646528-0.1g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.1g |
$640.0 | 2023-05-30 | ||
Enamine | EN300-646528-2.5g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 2.5g |
$1428.0 | 2023-05-30 | ||
Enamine | EN300-646528-1.0g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 1g |
$728.0 | 2023-05-30 | ||
Enamine | EN300-646528-0.05g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 0.05g |
$612.0 | 2023-05-30 | ||
Enamine | EN300-646528-5.0g |
(pyridin-2-yl)(thiophen-2-yl)methanamine |
58088-49-6 | 5g |
$2110.0 | 2023-05-30 |
2-Pyridinemethanamine, α-2-thienyl- 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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10. Cadmium metavanadate mixed oxide nanorods for the chemiresistive detection of methane molecules†Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
2-Pyridinemethanamine, α-2-thienyl-に関する追加情報
Comprehensive Guide to 2-Pyridinemethanamine, α-2-thienyl- (CAS No. 58088-49-6): Properties, Applications, and Market Insights
2-Pyridinemethanamine, α-2-thienyl- (CAS No. 58088-49-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic amine, featuring both pyridine and thiophene moieties, exhibits unique chemical properties that make it valuable for synthesizing bioactive molecules. With the growing demand for novel drug candidates and crop protection agents, this compound has become a focal point for researchers exploring structure-activity relationships in medicinal chemistry.
The molecular structure of α-2-thienyl-2-pyridinemethanamine combines aromatic nitrogen and sulfur heterocycles, enabling diverse interactions with biological targets. Recent studies highlight its potential as a pharmacophore building block for kinase inhibitors and G-protein-coupled receptor modulators – two hot topics in current drug discovery programs. The compound's metal-chelating capability, attributed to its pyridine nitrogen, has also sparked interest in catalysis research, particularly for sustainable chemical processes.
In the agrochemical sector, derivatives of 2-pyridinemethanamine with thienyl substitution have shown promising activity as novel pesticide scaffolds. This aligns with the industry's urgent need for environmentally friendly alternatives to conventional pesticides, addressing global concerns about sustainable agriculture and food security. The compound's structural features allow for selective interactions with insect nervous systems while minimizing ecological impact – a key consideration in modern pesticide design.
Manufacturers and suppliers of 58088-49-6 have reported increasing demand from both academic and industrial researchers. The compound's purity specifications typically exceed 97%, with advanced analytical techniques like HPLC-MS and NMR spectroscopy employed for quality control. Current market trends indicate growing interest in custom synthesis services for α-2-thienyl substituted pyridine derivatives, particularly for pharmaceutical lead optimization projects.
From a synthetic chemistry perspective, 2-Pyridinemethanamine, α-2-thienyl- offers multiple sites for functionalization, making it a versatile intermediate. Researchers frequently modify the amine group or thiophene ring to create libraries of analogs for biological screening. This approach has gained popularity with the rise of combinatorial chemistry and high-throughput screening methodologies in drug discovery pipelines.
Recent patent literature reveals innovative applications of this compound in developing next-generation therapeutics for neurological disorders and metabolic diseases. Its ability to cross the blood-brain barrier (a common challenge in CNS drug development) has made it particularly valuable for neuroscience research. Several clinical candidates featuring this structural motif are currently in preclinical evaluation phases.
The stability profile of CAS 58088-49-6 under various conditions has been extensively studied to support its use in formulation development. Data shows excellent thermal stability up to 150°C and compatibility with common organic solvents, facilitating its incorporation into diverse synthetic protocols. These characteristics contribute to its growing popularity as a multipurpose chemical building block in both academic and industrial settings.
Environmental and safety assessments of α-2-thienyl-2-pyridinemethanamine indicate favorable profiles compared to many aromatic amines. Its relatively low ecotoxicity and biodegradability potential align with the pharmaceutical industry's increasing emphasis on green chemistry principles. These attributes have positioned the compound as a sustainable choice for researchers implementing benign-by-design strategies in molecular development.
Analytical method development for 2-Pyridinemethanamine derivatives has advanced significantly, with modern techniques enabling precise quantification at trace levels. This progress supports the compound's use in pharmacokinetic studies and environmental monitoring applications. Researchers frequently employ UHPLC-MS/MS for sensitive detection in complex matrices, reflecting broader trends in analytical chemistry toward higher sensitivity and resolution.
The global market for specialty chemicals like 58088-49-6 continues to expand, driven by pharmaceutical R&D investments and the growing generics market. Regional production hubs in Asia, Europe, and North America have developed specialized synthesis routes to meet diverse quality requirements. Current pricing trends reflect the compound's position as a high-value intermediate rather than a bulk chemical, with costs varying based on purity specifications and order scale.
Future research directions for 2-Pyridinemethanamine, α-2-thienyl- are likely to explore its potential in emerging therapeutic areas such as immuno-oncology and antiviral drug development. The compound's modular structure makes it adaptable to various drug discovery paradigms, including fragment-based drug design and proteolysis targeting chimeras (PROTACs). These applications align with cutting-edge trends in pharmaceutical innovation and personalized medicine approaches.
In conclusion, CAS No. 58088-49-6 represents a chemically intriguing and commercially relevant compound with broad potential across multiple scientific disciplines. Its unique structural features continue to inspire innovative applications in medicinal chemistry, materials science, and beyond. As research methodologies advance and new therapeutic challenges emerge, this versatile molecule is poised to play an increasingly important role in scientific discovery and technological innovation.
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